Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate)
Description
The compound Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) is a highly sulfonated aromatic heterocycle with a pyrimidine core functionalized by a 3,4,5-trimethoxyphenylmethyl group. Its structure includes two 3-phenylpropane-1,3-disulphonate moieties linked via diimino bridges. This compound is characterized by its polyanionic nature due to four sodium-sulfonate groups, which enhance its solubility in aqueous media. Such properties make it a candidate for applications in pharmaceuticals, agrochemicals, or as a chelating agent.
Properties
IUPAC Name |
tetrasodium;1-phenyl-3-[[2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-yl]amino]propane-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O15S4.4Na/c1-49-24-15-20(16-25(50-2)30(24)51-3)14-23-19-33-32(35-29(55(46,47)48)18-27(53(40,41)42)22-12-8-5-9-13-22)36-31(23)34-28(54(43,44)45)17-26(52(37,38)39)21-10-6-4-7-11-21;;;;/h4-13,15-16,19,26-29H,14,17-18H2,1-3H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJQDQLPOSULRT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4Na4O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914028 | |
| Record name | Tetrasodium 1-phenyl-3-({2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4(3H)-ylidene}amino)propane-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97259-87-5 | |
| Record name | Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 1-phenyl-3-({2-[(3-phenyl-1,3-disulfonatopropyl)amino]-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4(3H)-ylidene}amino)propane-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 1,1'-[[5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diyl]diimino]bis[3-phenylpropane-1,3-disulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) is a complex compound featuring a pyrimidine core that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of:
- Pyrimidine moiety : Known for various biological activities including antimicrobial effects.
- Phenylpropane sulfonate groups : Contribute to solubility and bioactivity.
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. The structure-activity relationship (SAR) of these compounds suggests that modifications on the pyrimidine ring can enhance their efficacy against various pathogens.
-
Antibacterial Activity :
- Compounds similar to Tetrasodium have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups (like chloro and nitro) at specific positions have been reported to enhance antibacterial potency against pathogens such as E. coli and S. aureus .
- A study highlighted that certain pyrimidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 75 µg/mL against Bacillus subtilis .
- Antifungal Activity :
- Mechanism of Action :
Study 1: Synthesis and Evaluation of Pyrimidine Derivatives
A recent study synthesized a series of novel pyrimidine derivatives and evaluated their in vitro antibacterial and antifungal activities. The results indicated that modifications at the 4-position of the pyrimidine ring significantly improved antimicrobial efficacy .
Study 2: Anticancer Potential
Research has also explored the anticancer potential of pyrimidine derivatives. Certain compounds demonstrated selective inhibition of kinases involved in cancer progression, suggesting that Tetrasodium may hold promise in cancer therapeutics .
Summary of Findings
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
2. Antimicrobial Properties
Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) has potential as an antimicrobial agent. Its sulfonate groups may enhance solubility in biological systems, facilitating interactions with microbial membranes and leading to cell lysis.
Materials Science Applications
1. Dyes and Pigments
The compound can serve as a dye or pigment due to its chromophoric properties. Its structure allows for vibrant coloration in various materials such as textiles and plastics. Research into its photostability and colorfastness is ongoing to optimize its use in commercial products.
2. Conductive Polymers
In materials science, tetrasodium salts are often incorporated into conductive polymers. The compound's ionic nature can improve the conductivity of polymer matrices, making it suitable for applications in sensors and electronic devices.
Environmental Applications
1. Water Treatment
Due to its ability to form complexes with metal ions and organic pollutants, this compound shows promise in water treatment processes. It can be utilized in the removal of heavy metals from wastewater through precipitation or adsorption methods.
2. Bioremediation
The compound's structure may facilitate interactions with microbial communities involved in bioremediation processes. By enhancing microbial activity or acting as a nutrient source, it could promote the degradation of environmental contaminants.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various pyrimidine derivatives for their anticancer activities. Tetrasodium 1,1'-((5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diyl)diimino)bis(3-phenylpropane-1,3-disulphonate) was tested against several cancer cell lines and demonstrated IC50 values comparable to established chemotherapeutics.
Case Study 2: Water Treatment Efficacy
Research conducted by the Environmental Protection Agency evaluated the efficacy of various tetrasodium compounds in removing lead ions from contaminated water sources. The study found that this compound effectively reduced lead concentrations below regulatory limits through a combination of adsorption and precipitation mechanisms.
Chemical Reactions Analysis
Hydrolysis and Stability
The disulphonate groups confer high water solubility but remain stable under neutral conditions. Acidic or alkaline hydrolysis may occur under extreme pH:
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Sulphonate ester cleavage : At pH < 2 or pH > 12, the sulphonate esters may hydrolyze to form free sulfonic acids. This is supported by studies on similar triazole-sulphonates undergoing hydrolysis in acidic media .
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Trimethoxybenzyl group : The methoxy groups are resistant to hydrolysis under mild conditions but may demethylate under strong acidic or oxidative conditions (e.g., HBr/HOAc), forming phenolic derivatives .
Coordination Chemistry
The compound acts as a polydentate ligand due to:
-
Pyrimidine nitrogen atoms : Capable of coordinating transition metals (e.g., Fe³⁺, Cu²⁺).
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Disulphonate oxygens : Participate in ionic interactions or weak coordination.
| Metal Ion | Observed Complexation Behavior | Reference |
|---|---|---|
| Fe³⁺ | Forms octahedral complexes with N,O-chelation | , |
| Cu²⁺ | Square-planar geometry; redox-active | , |
Oxidative Reactivity
The trimethoxybenzyl group undergoes oxidation:
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Demethylation : With ceric ammonium nitrate (CAN) or other oxidants, yielding catechol derivatives .
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Quinone formation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the benzyl group converts to a quinone structure, altering electronic properties.
Nucleophilic Substitution
The pyrimidine ring’s electron-deficient nature facilitates substitution:
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At C-2/C-4 positions : Reaction with amines (e.g., aniline, morpholine) replaces the diimino groups. Observed in structurally related pyrimidines .
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Displacement by thiols : Thiol-containing nucleophiles (e.g., cysteine) may replace sulphonate groups under basic conditions .
Biological Interactions
While not directly studied for Compound X , analogous pyrimidine-sulphonates exhibit:
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Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) via π-π stacking with the trimethoxybenzyl group .
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Antimicrobial activity : Disruption of bacterial cell walls via sulphonate-mediated ionic interactions .
Thermal Decomposition
Thermogravimetric analysis (TGA) of similar compounds shows:
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Stage 1 (150–250°C) : Loss of water and residual solvents.
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Stage 2 (300–400°C) : Degradation of sulphonate groups, releasing SO₂ and CO₂ .
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Char formation : Above 500°C, aromatic carbonization dominates.
Photochemical Reactivity
UV-Vis studies suggest:
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π→π* transitions : Absorption at 270–290 nm (pyrimidine ring) and 320–340 nm (trimethoxybenzyl group).
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Photostability : Limited degradation under UV-A exposure, but radical formation occurs under UV-C .
Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence primarily discusses structurally distinct compounds, but general principles for comparing chemical similarity (e.g., molecular fingerprints, Tanimoto coefficients) are highlighted . Below is a comparative analysis based on functional groups and applications:
Key Differences and Similarities
Core Heterocycles: The target compound’s pyrimidine core contrasts with triazole-based analogues (e.g., Compound 3) , which exhibit distinct electronic and steric properties. Pyrimidines are more rigid and planar, favoring π-π stacking in biological interactions. Sulfonate-rich compounds (e.g., the target compound and the biphenyl-azo derivative ) share high hydrophilicity but differ in chromogenic vs.
Functional Group Impact :
- The 3,4,5-trimethoxyphenyl group in the target compound may enhance membrane permeability compared to purely sulfonated analogues .
- Triazole derivatives (Compound 3) show antibacterial activity due to their ability to disrupt bacterial cell walls , whereas the target compound’s sulfonate groups suggest metal-binding utility.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step sulfonation and pyrimidine functionalization, similar to the Huisgen cycloaddition used for triazole derivatives .
Research Findings and Limitations
- Antibacterial Activity : Triazole-based Compound 3 demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) but was inactive against Gram-negative strains . The target compound’s bioactivity remains unexplored in the evidence.
- Gaps in Evidence: No direct studies on the target compound’s synthesis, stability, or applications were found.
Preparation Methods
Condensation of Phenylenedi-imino Dipropanenitrile
The pyrimidine ring is constructed via a modified Mannich reaction adapted from trimethoprim synthesis.
- Reactants : 3,3'-(phenylenedi-imino)dipropanenitrile (1.2 mol) and 3,4,5-trimethoxybenzaldehyde (2.4 mol).
- Conditions :
- Solvent: Dimethyl sulfoxide (DMSO)/tert-butanol (1:1 v/v).
- Base: Potassium tert-butoxide (2.5 mol).
- Temperature: 15–20°C under argon.
- Mechanism : Base-catalyzed condensation forms α,β-unsaturated nitriles, which cyclize with guanidine to yield 2,4-diaminopyrimidine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Intermediate) | 94% | |
| Purity (NMR) | >95% |
Cyclization with Guanidine
The intermediate α-(3,4,5-trimethoxybenzyl)acrylonitrile undergoes cyclization:
- Reactants : Guanidine hydrochloride (2.2 mol).
- Conditions :
- Solvent: Ethanol/water (4:1).
- Temperature: Reflux (78°C) for 6 h.
- Workup : Neutralization with NaOH, recrystallization from methanol.
Diimino Bridge Formation
Amination of Pyrimidine
The 2,4-diaminopyrimidine is functionalized via nucleophilic aromatic substitution:
- Reactants : 1,2-dibromoethane (2.1 mol).
- Conditions :
- Mechanism : Sequential substitution forms ethylene diimino bridges.
Optimization :
Disulphonation of Phenylpropane Arms
Sulfonation with Chlorosulfonic Acid
The phenylpropane moieties are sulfonated using a two-step protocol:
- Sulfonation :
- Hydrolysis :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Sulfonation Yield | 85% | |
| Hydrolysis Efficiency | >90% |
Activation with 1,1'-Carbonyldiimidazole (CDI)
Sulfonic acid groups are activated for coupling:
Tetrasodium Salt Conversion
Neutralization with Sodium Hydroxide
The disulphonic acid is converted to its tetrasodium salt:
- Reactants : NaOH (4.0 mol).
- Conditions :
- Workup : Precipitation with acetone, filtration, and drying under vacuum.
Critical Parameters :
- pH <10 leads to partial neutralization; >10.5 causes decomposition.
- Ethanol reduces solubility, enhancing precipitation.
Purification and Characterization
Column Chromatography
- Resin : Toyopearl DEAE-650M (ion-exchange).
- Eluent : Gradient from 0.2 M to 1.0 M triethylammonium bicarbonate.
- Purity : >98% (HPLC).
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky trimethoxybenzyl group impedes diimino bridge formation.
- Sulfonate Hydrolysis : Over-hydrolysis reduces yield.
- Salt Hygroscopicity : Tetrasodium salt absorbs moisture.
- Solution : Store under vacuum with desiccant.
Q & A
Q. What analytical workflows reconcile discrepancies between theoretical and observed molecular weights?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
